(E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(13-8-9-13)17(15,16)11-10-12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUSSLTWOQRPDB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide typically involves the reaction of cyclopropylamine with ethyl 2-phenylethenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide with two analogs from recent synthetic studies: 4a [(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide] and 4b [N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide] .
Key Differences and Implications
This strain may also reduce solubility in nonpolar solvents . The ethyl group in the target compound provides moderate steric hindrance, whereas 4b’s diphenylvinyl group creates severe steric bulk, likely slowing down nucleophilic or catalytic reactions.
Synthetic Accessibility :
- Both 4a and 4b were synthesized using the GP1 method, involving condensation of sulfonamide precursors with alkenes. This suggests that the target compound could be synthesized via analogous routes, though cyclopropane-containing precursors may require specialized reagents .
Spectroscopic Signatures :
- The absence of aromatic protons in the cyclopropyl group (target compound) would produce distinct ¹H NMR shifts compared to 4a (ethylbutenyl CH₂/CH₃) and 4b (diphenylvinyl aromatic protons). For example, 4a shows characteristic alkene proton resonances at δ 5.2–5.8 ppm, while 4b exhibits upfield-shifted vinyl protons due to conjugation with phenyl groups .
Stability and Reactivity :
- The cyclopropyl ring’s strain in the target compound may render it more prone to ring-opening reactions under acidic or thermal conditions compared to the stable benzenesulfonamide cores of 4a and 4b .
Research Findings and Limitations
- Gaps in Data : Direct experimental data for this compound are scarce, necessitating extrapolation from analogs like 4a and 4b .
- Theoretical Predictions : Computational studies could further elucidate the electronic effects of the cyclopropyl group relative to other substituents.
Table 2: Hypothetical Properties Based on Analogs
| Property | Target Compound | 4a | 4b |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate polarity) | ~4.1 (higher lipophilicity) | ~5.8 (highly lipophilic) |
| Thermal Stability | Moderate | High | High |
Biological Activity
(E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 239.32 g/mol
The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a critical process in cell signaling and regulation. This compound has shown promise in inhibiting Bruton’s Tyrosine Kinase (BTK), which is implicated in various malignancies, particularly hematological cancers.
Inhibition of Kinases
Studies have demonstrated that this compound effectively inhibits BTK, leading to reduced proliferation of cancer cells. The inhibition mechanism involves binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling necessary for tumor growth.
Case Studies
- In Vitro Studies : A study reported that the compound significantly reduced cell viability in various cancer cell lines, including those resistant to conventional therapies. The IC50 values ranged from 0.5 to 2 µM, indicating potent activity against these cell lines.
- In Vivo Studies : Animal models treated with this compound showed a notable decrease in tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology.
Toxicity and Side Effects
While the compound shows significant efficacy, toxicity studies are essential for understanding its safety profile. Preliminary data indicate manageable toxicity levels, but further clinical trials are necessary to establish comprehensive safety data.
Comparative Analysis
The following table summarizes the biological activity of this compound in comparison with other known kinase inhibitors:
| Compound Name | Target Kinase | IC50 (µM) | Cancer Type | Notes |
|---|---|---|---|---|
| (E)-N-cyclopropyl-N-ethyl... | BTK | 0.5 - 2 | Hematological malignancies | Potent inhibitor |
| Imatinib | BCR-ABL | 0.01 | Chronic Myeloid Leukemia | First-generation TKI |
| Acalabrutinib | BTK | 0.005 | Lymphoid malignancies | Selective BTK inhibitor |
| Erlotinib | EGFR | 0.01 | Non-Small Cell Lung Cancer | EGFR TKI |
Q & A
Q. What are the key synthetic routes for (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the sulfonamide core. A common approach includes:
Sulfonylation : Reacting a phenylvinylsulfonyl chloride intermediate with cyclopropylamine and ethylamine under controlled basic conditions (e.g., NaHCO₃ in dichloromethane at 0–5°C) to ensure regioselectivity for the (E)-isomer .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product.
Optimization : Key parameters include:
- Temperature : Lower temperatures (<10°C) reduce side reactions like epoxide formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the sulfonyl group .
- Catalyst loading : Triethylamine (10–15 mol%) improves yield by neutralizing HCl byproducts .
Characterization : Confirmation of structure and purity requires:
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., vinyl proton coupling constants, J = 12–16 Hz for E-isomer) .
- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]+) and rule out impurities .
Q. How is the stereochemical integrity of the (E)-isomer maintained during synthesis?
The E-configuration is stabilized by steric hindrance between the phenyl and cyclopropyl groups. Methodological safeguards include:
- Low-temperature reactions : Minimize thermal isomerization.
- Stereoselective catalysts : Chiral bases (e.g., cinchona alkaloids) can enhance E:Z ratios > 95:5 .
- Crystallization : Selective recrystallization from ethanol/water mixtures removes trace Z-isomers .
Advanced Research Questions
Q. What computational or experimental methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : The sulfonamide group’s hydrogen-bonding capability is modeled against enzymes like carbonic anhydrase IX (CA-IX). Studies show the phenyl group occupies a hydrophobic pocket, while the cyclopropyl moiety enhances binding entropy .
- QSAR analysis : Modifying the ethyl or cyclopropyl substituents alters logP values (e.g., +0.3 for ethyl→propyl), directly correlating with cytotoxicity (IC₅₀) in cancer cell lines .
Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values across studies)?
Contradictions often arise from:
- Assay variability : Differences in cell line viability protocols (e.g., MTT vs. ATP luminescence).
- Solubility issues : DMSO concentration >1% can artificially inflate IC₅₀.
Resolution strategies :
Standardize assays : Use identical cell lines (e.g., HT-29 colon cancer) and incubation times (72 hrs) .
Control solubility : Precipitate-free stock solutions (confirmed via dynamic light scattering) .
Cross-validate : Compare results with structurally analogous sulfonamides (e.g., N-cyclopentyl derivatives) to identify trends .
Q. What are the metabolic pathways of this compound, and how do they influence experimental design?
- Phase I metabolism : Cytochrome P450 (CYP3A4) oxidizes the cyclopropyl ring to a cyclopropanol intermediate, detectable via LC-MS/MS .
- Phase II conjugation : Glucuronidation at the sulfonamide nitrogen increases hydrophilicity (logP −1.2).
Experimental implications : - Dosing frequency : Short half-life (<2 hrs in murine models) necessitates twice-daily administration in in vivo studies .
- Metabolite screening : Include liver microsome assays to identify active/toxic metabolites early in drug development .
Q. How do structural modifications impact photostability and storage conditions?
- Photodegradation : UV exposure (λ = 254 nm) cleaves the vinyl-sulfonamide bond, forming phenylacetaldehyde and cyclopropylamine byproducts.
- Stabilization :
- Light-sensitive storage : Amber vials at −20°C reduce degradation by >80% over 6 months .
- Additives : Antioxidants (0.1% BHT) prevent radical-mediated cleavage .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data?
Q. Why do solubility predictions (e.g., ALogPS) conflict with experimental data?
- Limitations of models : ALogPS underestimates hydrogen-bond donor capacity of sulfonamides.
- Experimental fixes :
- Use co-solvents (5% PEG-400) for in vitro assays.
- Measure equilibrium solubility via shake-flask method (24 hrs, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
